2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
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Overview
Description
2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide varies depending on its application. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In antimicrobial and antifungal research, it has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In herbicide research, it has been shown to inhibit the activity of photosystem II in plants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In anticancer research, it has been shown to decrease the expression of Bcl-2 and increase the expression of Bax, leading to apoptosis in cancer cells. In antimicrobial and antifungal research, it has been shown to disrupt the integrity of microbial cell membranes, leading to cell death. In herbicide research, it has been shown to inhibit the activity of photosystem II, leading to decreased photosynthesis and plant death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its broad range of potential applications. It has been shown to have anticancer, antimicrobial, antifungal, and herbicidal properties, making it a versatile compound for research. However, one limitation is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
For research on 2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide include further investigation of its potential applications in medicine, agriculture, and material science. In medicine, it could be studied for its potential as a chemotherapeutic agent or as a treatment for specific types of cancer. In agriculture, it could be studied for its potential as a selective herbicide or as a natural pesticide. In material science, it could be explored for its ability to act as a corrosion inhibitor in various industries. Additionally, further research could be conducted on the safety and toxicity of this compound, as well as its potential side effects.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further investigation of this compound could lead to new discoveries and advancements in medicine, agriculture, and material science.
Synthesis Methods
The synthesis of 2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-hydroxybenzaldehyde, phenylhydrazine, and thioacetic acid in the presence of an acid catalyst. The reaction mixture is then heated and refluxed to yield the desired compound. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential applications in the fields of medicine, agriculture, and material science. In medicine, it has been investigated for its anticancer, antimicrobial, and antifungal properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been explored for its ability to act as a corrosion inhibitor.
properties
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-14(22)10-23-16-19-18-15(11-6-8-13(21)9-7-11)20(16)12-4-2-1-3-5-12/h1-9,21H,10H2,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLCAFLAHURNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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